molecular formula C14H17BF3NO4 B12083048 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

Cat. No.: B12083048
M. Wt: 331.10 g/mol
InChI Key: YOILXENQUBOEED-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethoxy group attached to a benzamide core. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol. This intermediate is then coupled with a trifluoromethoxy-substituted benzamide using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the trifluoromethoxy group to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethoxy)benzamide: Lacks the dioxaborolane ring, affecting its ability to participate in certain reactions.

Uniqueness

The combination of the dioxaborolane ring and the trifluoromethoxy group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide imparts unique chemical properties, such as enhanced reactivity in cross-coupling reactions and improved lipophilicity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H17BF3NO4

Molecular Weight

331.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-5-8(11(19)20)6-10(7-9)21-14(16,17)18/h5-7H,1-4H3,(H2,19,20)

InChI Key

YOILXENQUBOEED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N

Origin of Product

United States

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